N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide
Description
N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a methylpropyl chain, and a dimethoxybenzamide moiety.
Properties
IUPAC Name |
N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-11(10-17(2)3)9-16-15(18)12-6-7-13(19-4)14(8-12)20-5/h6-8,11H,9-10H2,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTQAPGSPRIBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)OC)OC)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophilic reagents, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: Shares the dimethylamino group and propyl chain but lacks the benzamide moiety.
3,4-Dimethoxybenzoic acid: Contains the dimethoxybenzamide structure but lacks the dimethylamino and propyl groups.
Uniqueness
N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
